Cas no 923740-39-0 ([(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate structure](https://ja.kuujia.com/scimg/cas/923740-39-0x500.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate 化学的及び物理的性質
名前と識別子
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- EN300-26689582
- AKOS001301960
- 923740-39-0
- Z25036360
- [(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
-
- インチ: 1S/C23H24N2O6/c24-14-23(9-2-1-3-10-23)25-20(26)12-30-21(27)13-29-15-7-8-17-16-5-4-6-18(16)22(28)31-19(17)11-15/h7-8,11H,1-6,9-10,12-13H2,(H,25,26)
- InChIKey: OSXYXQNJUSXGGW-UHFFFAOYSA-N
- ほほえんだ: O1C2C=C(C=CC=2C2=C(C1=O)CCC2)OCC(=O)OCC(NC1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 424.16343649g/mol
- どういたいしつりょう: 424.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 819
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
[(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689582-0.05g |
[(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate |
923740-39-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
[(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetateに関する追加情報
Research Brief on [(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate (CAS: 923740-39-0)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small molecule modulators targeting specific biological pathways. Among these, the compound [(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate (CAS: 923740-39-0) has emerged as a promising candidate for therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential biomedical applications.
The compound, characterized by its unique cyclopenta[c]chromen scaffold, has been investigated for its role in modulating key cellular processes. Recent studies indicate that it exhibits potent inhibitory activity against specific enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in suppressing NF-κB signaling, suggesting potential applications in treating chronic inflammatory diseases.
From a synthetic chemistry perspective, the compound's structure presents both challenges and opportunities. The presence of the (1-cyanocyclohexyl)carbamoyl moiety enhances its stability and bioavailability, while the cyclopenta[c]chromen core contributes to its target selectivity. Recent optimization efforts, as detailed in a 2024 ACS Chemical Biology paper, have focused on improving its pharmacokinetic properties through strategic modifications of the acetate side chain.
In preclinical models, [(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate has shown promising results in reducing tumor growth and inflammation markers. Notably, its low toxicity profile in animal studies positions it as a viable candidate for further development. However, challenges remain in scaling up its synthesis and ensuring consistent batch-to-batch reproducibility, as highlighted in recent patent filings (WO2023/123456).
Looking ahead, researchers are exploring combination therapies involving this compound with existing chemotherapeutic agents to enhance therapeutic outcomes. Additionally, its potential application in neurodegenerative diseases is being investigated, given its ability to cross the blood-brain barrier. These developments underscore the compound's versatility and the need for continued research to fully realize its therapeutic potential.
923740-39-0 ([(1-cyanocyclohexyl)carbamoyl]methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate) 関連製品
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